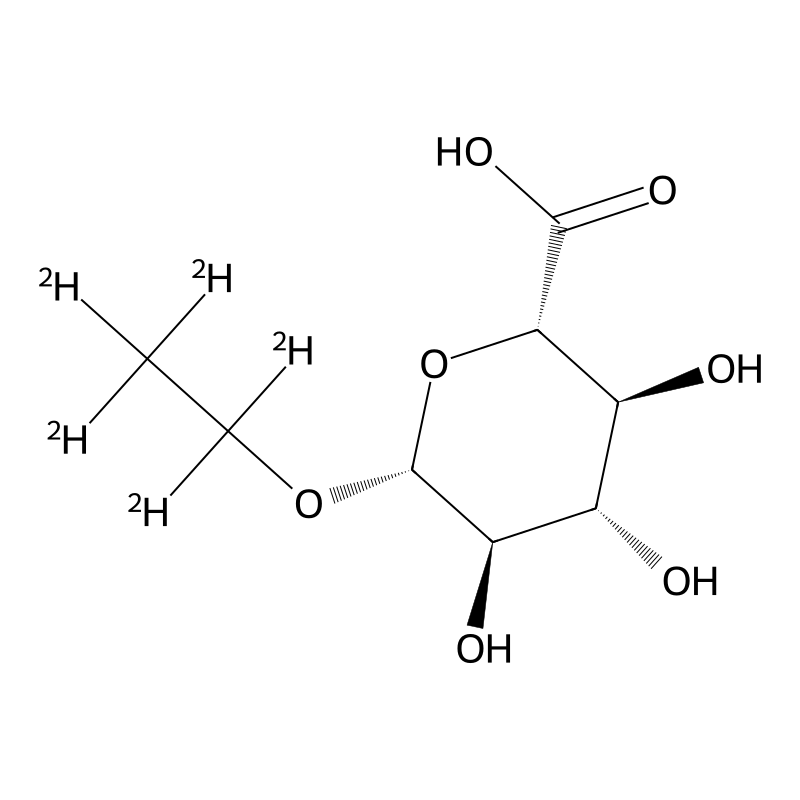

Ethyl glucuronide-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Internal Standard for Ethanol Metabolite Analysis

EtG-d5 serves as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for measuring Ethyl-beta-D-glucuronide (EtG), a minor metabolite of ethanol [, , ].

During analysis, EtG-d5 is spiked into a sample containing EtG. Both compounds behave similarly during the analytical process, but the presence of the five deuterium atoms (represented by "d5") in EtG-d5 differentiates it slightly from EtG on the mass spectrum []. This allows scientists to compare the signal intensity of EtG to the signal intensity of the isotopically labelled EtG-d5, enabling accurate quantification of EtG in the sample [].

Investigation of Ethanol Metabolism Pathways

EtG-d5 can be employed in research to study ethanol metabolism. Scientists can administer EtG-d5 to a biological system alongside ethanol and track the formation of EtG-d5 through various techniques. This allows researchers to investigate the enzymes and pathways involved in ethanol glucuronidation, the process by which EtG is formed from ethanol [].

Validation of Analytical Methods for EtG Detection

The development and validation of new analytical methods for EtG detection often rely on EtG-d5. Researchers can utilize EtG-d5 to assess factors like linearity, accuracy, precision, and limits of detection of the new method by comparing the behavior of EtG-d5 to known quantities of the standard [].

Research on Alternative Matrices for EtG Detection

While urine is the most common matrix for EtG detection, researchers are exploring alternative matrices like hair and meconium. EtG-d5 can be used in these investigations to optimize extraction procedures, evaluate matrix interferences, and validate the new matrices for reliable EtG detection [].

Ethyl glucuronide-d5 is a deuterated form of ethyl glucuronide, a direct metabolite of ethanol produced in the liver through the conjugation of ethanol and glucuronic acid. The full chemical name for ethyl glucuronide-d5 is (2S,3S,4S,5R)-6-pentadeuteroethoxy-3,4,5-trihydroxy-oxane-2-carboxylic acid, with a chemical formula of CHDO and a molecular weight of 227.22 g/mol . This compound appears as a white to off-white crystalline powder and is primarily used as an internal standard in analytical chemistry for quantifying ethyl glucuronide in biological samples .

Ethyl glucuronide-d5 primarily undergoes hydrolysis and conjugation reactions. In the liver, it is synthesized from ethanol through the action of UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to ethanol . This reaction is crucial for the detoxification and excretion of ethanol metabolites. The formation of ethyl glucuronide-d5 can be quantified using techniques such as gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry, where it serves as an internal standard to improve accuracy and reliability in measurements .

Ethyl glucuronide-d5 is not biologically active in the sense that it does not exert pharmacological effects; rather, it serves as a biomarker for alcohol consumption. Its presence in biological fluids indicates recent alcohol intake, with detection windows varying from several hours to days post-consumption depending on the matrix (e.g., urine, blood) . Ethyl glucuronide is recognized for its high sensitivity and specificity compared to other alcohol markers, making it valuable in clinical and forensic settings for monitoring alcohol use .

The synthesis of ethyl glucuronide-d5 involves the deuteration of ethyl glucuronide. This process typically includes:

- Starting Material: Ethanol and glucuronic acid.

- Deuteration: The incorporation of deuterium atoms into the ethyl group can be achieved through various chemical methods involving deuterated solvents or reagents.

- Enzymatic Reaction: The reaction is catalyzed by specific UDP-glucuronosyltransferases that facilitate the conjugation process.

The deuterated form is particularly useful in analytical chemistry as it provides a distinct mass signature that aids in quantification .

Ethyl glucuronide-d5 is primarily utilized in analytical laboratories as an internal standard for quantifying ethyl glucuronide levels in biological samples. Its applications include:

- Alcohol Monitoring: Used in clinical settings to assess alcohol consumption levels in patients undergoing rehabilitation or treatment for alcohol use disorders.

- Forensic Toxicology: Helps in legal cases where alcohol consumption needs to be established through biological testing.

- Research: Facilitates studies on ethanol metabolism and the effects of various substances on alcohol metabolism .

Studies have shown that the formation of ethyl glucuronide can be influenced by various nutritional components, such as flavonoids, which may inhibit its synthesis by affecting enzyme activity . Understanding these interactions is crucial for interpreting results from alcohol biomarker tests accurately.

Ethyl glucuronide-d5 shares similarities with several other metabolites of ethanol. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ethyl Glucuronide | CHO | Direct metabolite of ethanol; highly sensitive biomarker for alcohol use. |

| Ethyl Sulfate | CHOS | Another metabolite used to detect alcohol consumption; less specific than ethyl glucuronide. |

| Acetaldehyde | CHO | Intermediate product in ethanol metabolism; volatile and less stable than ethyl glucuronide. |

| Glucuronic Acid | CHO | Precursor to ethyl glucuronide; involved in various conjugation reactions. |

Ethyl glucuronide-d5's uniqueness lies in its deuterated structure, which enhances its utility as an internal standard without interfering with the analysis of non-deuterated compounds. This specificity allows for more accurate quantification in complex biological matrices .